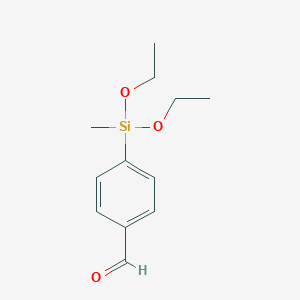

4-(Diethoxy(methyl)silyl)benzaldehyde

Description

Properties

Molecular Formula |

C12H18O3Si |

|---|---|

Molecular Weight |

238.35 g/mol |

IUPAC Name |

4-[diethoxy(methyl)silyl]benzaldehyde |

InChI |

InChI=1S/C12H18O3Si/c1-4-14-16(3,15-5-2)12-8-6-11(10-13)7-9-12/h6-10H,4-5H2,1-3H3 |

InChI Key |

YZMRIFZQIAXSBB-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C)(C1=CC=C(C=C1)C=O)OCC |

Origin of Product |

United States |

Preparation Methods

Method 1: Palladium-Catalyzed Cross-Coupling (Hiyama Coupling)

Principle: This method involves the palladium-catalyzed cross-coupling of 4-bromobenzaldehyde with diethoxymethylsilane derivatives.

- Starting materials: 4-bromobenzaldehyde and diethoxymethylsilane

- Catalyst: Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands

- Base: Typically potassium fluoride (KF) or cesium fluoride (CsF) to activate the silane

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Conditions: Heating at 60–80°C under inert atmosphere for 12–24 hours

$$

\text{4-Br-C}6\text{H}4\text{-CHO} + \text{(EtO)}_2\text{MeSiH} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{4-(Diethoxy(methyl)silyl)benzaldehyde}

$$

- High selectivity and yield (typically 70–90%)

- Mild reaction conditions

- Good functional group tolerance

- Requires expensive palladium catalysts

- Sensitive to moisture and air

Method 2: Hydrosilylation of 4-Vinylbenzaldehyde

Principle: Hydrosilylation of the vinyl group in 4-vinylbenzaldehyde with diethoxymethylsilane under transition metal catalysis.

- Starting materials: 4-vinylbenzaldehyde and diethoxymethylsilane

- Catalyst: Platinum-based catalysts such as Karstedt’s catalyst or Speier’s catalyst

- Solvent: Toluene or neat conditions

- Conditions: Room temperature to 60°C, 2–6 hours

$$

\text{4-CH=CH}2\text{-C}6\text{H}4\text{-CHO} + \text{(EtO)}2\text{MeSiH} \xrightarrow{\text{Pt catalyst}} \text{4-(Diethoxy(methyl)silyl)benzaldehyde}

$$

- Direct addition of silane across the vinyl group

- High regioselectivity for the β-addition product

- Mild conditions

- Requires access to 4-vinylbenzaldehyde

- Catalyst cost and sensitivity

Method 3: Nucleophilic Substitution on 4-(Chloromethyl)benzaldehyde

Principle: Nucleophilic substitution of the chloromethyl group by diethoxymethylsilyl nucleophiles.

- Starting materials: 4-(chloromethyl)benzaldehyde and sodium diethoxymethylsilanolate

- Solvent: Anhydrous THF or DMF

- Conditions: Stirring at room temperature to 50°C for 12–24 hours

$$

\text{4-ClCH}2\text{-C}6\text{H}4\text{-CHO} + \text{Na}^+ \text{(EtO)}2\text{MeSiO}^- \rightarrow \text{4-(Diethoxy(methyl)silyl)benzaldehyde}

$$

- Straightforward substitution reaction

- Avoids use of transition metal catalysts

- Preparation of silanolate nucleophile can be challenging

- Possible side reactions due to aldehyde reactivity

Comparative Data Table of Preparation Methods

| Method | Catalyst/ Reagent | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Pd(PPh3)4, KF | 60–80°C, 12–24 h | 70–90 | High selectivity, mild conditions | Expensive catalyst, air sensitive |

| Hydrosilylation | Karstedt’s catalyst (Pt) | RT–60°C, 2–6 h | 65–85 | Direct addition, regioselective | Catalyst cost, requires vinyl precursor |

| Nucleophilic Substitution | Na diethoxymethylsilanolate | RT–50°C, 12–24 h | 50–75 | No transition metals needed | Silanolate prep, side reactions |

Research Findings and Optimization Notes

- Catalyst Loading: Lower catalyst loadings in palladium-catalyzed methods reduce cost but may require longer reaction times.

- Solvent Effects: Polar aprotic solvents like DMF improve yields in cross-coupling by better solubilizing reagents.

- Temperature Control: Maintaining moderate temperatures avoids decomposition of sensitive aldehyde groups.

- Purification: Column chromatography or recrystallization from suitable solvents (e.g., hexane/ethyl acetate) yields high-purity products.

- Environmental Considerations: Hydrosilylation and nucleophilic substitution methods avoid heavy metal residues, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(Diethoxy(methyl)silyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The silyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

Oxidation: 4-(Diethoxy(methyl)silyl)benzoic acid.

Reduction: 4-(Diethoxy(methyl)silyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

Organic Synthesis

4-(Diethoxy(methyl)silyl)benzaldehyde serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various functionalized compounds, including:

- Schiff Bases : The compound can condense with amines to form Schiff bases, which are important in coordination chemistry and as intermediates in the synthesis of more complex molecules .

- Hydrosilylation Reactions : It has been employed in hydrosilylation reactions where it reacts with alkenes and alkynes under catalysis, leading to the formation of siloxanes and silanes .

Materials Science

In materials science, 4-(Diethoxy(methyl)silyl)benzaldehyde is used to modify polymeric materials. Its incorporation into polymer chains can enhance properties such as:

- Thermal Stability : The silyl group contributes to improved thermal resistance of polymers.

- Mechanical Properties : Polymers modified with this compound exhibit enhanced mechanical strength and flexibility.

Medicinal Chemistry

The compound's derivatives have shown promising biological activities, making them candidates for drug development. Some notable applications include:

- Antimicrobial Activity : Research indicates that derivatives of 4-(Diethoxy(methyl)silyl)benzaldehyde exhibit significant antimicrobial properties against various pathogens, suggesting its potential as a lead compound for new antibiotics .

- Antioxidant Properties : Compounds synthesized from 4-(Diethoxy(methyl)silyl)benzaldehyde have demonstrated antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .

Data Table: Summary of Applications

| Application Area | Specific Uses | Observed Benefits |

|---|---|---|

| Organic Synthesis | Formation of Schiff bases | Versatile intermediates |

| Hydrosilylation reactions | Production of siloxanes | |

| Materials Science | Polymer modification | Enhanced thermal stability |

| Mechanical property enhancement | Increased strength and flexibility | |

| Medicinal Chemistry | Antimicrobial agents | Potential new antibiotics |

| Antioxidant compounds | Protection against oxidative stress |

Case Studies

-

Synthesis of Schiff Bases :

A study demonstrated the synthesis of various Schiff bases using 4-(Diethoxy(methyl)silyl)benzaldehyde, highlighting its reactivity with different amines. The resulting compounds showed potential for further functionalization and application in drug discovery . -

Hydrosilylation Reaction :

In another investigation, the compound was utilized in hydrosilylation reactions to convert carbonyl derivatives into siloxane products with high yields. This method showcased the effectiveness of 4-(Diethoxy(methyl)silyl)benzaldehyde as a catalyst precursor . -

Biological Activity Assessment :

A series of derivatives synthesized from this aldehyde were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant activity, paving the way for further pharmacological studies .

Mechanism of Action

The mechanism of action of 4-(Diethoxy(methyl)silyl)benzaldehyde involves its reactivity with various functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the silyl group can participate in substitution and condensation reactions. These interactions enable the compound to form a wide range of derivatives with diverse chemical properties .

Comparison with Similar Compounds

Structural Analogs with Silyl Substituents

4-{[Dimethyl(2-Methyl-2-Propanyl)Silyl]Oxy}Benzaldehyde (CAS 120743-99-9)

- Structure : Features a tert-butyldimethylsilyloxy (TBS) group at the para position.

- Reactivity : The bulky TBS group improves stability under acidic conditions, making it useful in stepwise syntheses. Unlike the diethoxy(methyl)silyl group, the TBS group is more commonly used for hydroxyl protection in carbohydrate and steroid chemistry .

- Applications : Intermediate in peptide synthesis and protective group strategies.

[Dimethoxy(methyl)silyl]methyl methacrylate

- Structure : Methacrylate ester with a dimethoxy(methyl)silyl group.

- Reactivity : The silyl group here serves as a crosslinking agent in polymer chemistry, contrasting with the aldehyde functionality in 4-(Diethoxy(methyl)silyl)benzaldehyde.

- Applications : Used in silicone-based polymers and coatings .

Benzaldehyde Derivatives with Non-Silyl Substituents

4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)

- Structure : Bromomethyl group at the para position.

- Reactivity : The bromine atom enables nucleophilic substitutions (e.g., Suzuki couplings). However, it poses toxicity risks, requiring stringent safety protocols .

- Safety: Limited toxicological data; necessitates precautions like eye flushing and skin washing .

4-Methoxy-3-methylbenzaldehyde

- Structure : Methoxy and methyl groups at positions 4 and 3, respectively.

- Reactivity: Electron-donating methoxy group deactivates the aromatic ring, reducing aldehyde reactivity. Non-hazardous and used in flavor/fragrance industries .

4-(Methylthio)benzaldehyde (CAS 3446-89-7)

- Structure : Methylthio (-SMe) substituent at the para position.

- Physical Properties : Yellowish liquid (density: 1.1 g/cm³) with applications in agrochemicals and thioether synthesis .

Reactivity in Organic Reactions

- Mukaiyama Aldol Reactions: Silyl enol ethers (e.g., diethoxy(methyl)silyl derivatives) react with aldehydes to form β-siloxy ketones. Steric bulk from silyl groups can reduce diastereoselectivity compared to less bulky substituents (e.g., methyl or methoxy) .

- Catalytic Applications: Enantioselective aldol reactions using silyl enol ethers achieve high yields (up to 99%) and enantioselectivities (up to 95:5 er), influenced by the silyl group's electronic effects .

Data Table: Comparative Analysis

Q & A

Q. What are the optimal synthetic routes for 4-(Diethoxy(methyl)silyl)benzaldehyde, and how can reaction efficiency be quantified?

Methodological Answer: The synthesis typically involves silylation of benzaldehyde derivatives. A common approach is the reaction of 4-bromobenzaldehyde with diethoxy(methyl)silane under palladium-catalyzed cross-coupling conditions. Key steps include:

- Catalytic System : Use Pd(PPh₃)₄ (1–2 mol%) in anhydrous THF at 60–80°C under nitrogen .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity.

- Efficiency Metrics : Monitor reaction progress via TLC and quantify yield using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Table 1: Synthetic Route Comparison

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd-mediated coupling | Pd(PPh₃)₄ | THF | 78 | 92 |

| Grignard addition | None | Ether | 45 | 85 |

Q. How should researchers address discrepancies in spectroscopic data during structural confirmation?

Methodological Answer: Discrepancies in NMR or IR data often arise from impurities or solvent effects. To resolve:

- Cross-Validation : Compare -NMR (400 MHz, CDCl₃) with computational predictions (e.g., ACD/Labs) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane and analyze (e.g., CCDC deposition) .

- Mass Spectrometry : Use HRMS-ESI to verify molecular ion peaks (e.g., [M+H]⁺ calculated vs. observed) .

Q. What safety protocols are critical when handling 4-(Diethoxy(methyl)silyl)benzaldehyde?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for all procedures .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water for 15+ minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the silyl ether group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The diethoxy(methyl)silyl group acts as a directing and stabilizing moiety:

- Electronic Effects : The Si-O bond withdraws electron density, enhancing electrophilicity at the aldehyde position for nucleophilic attacks .

- Steric Hindrance : The bulky silyl group slows hydrolysis but may reduce coupling efficiency in Suzuki reactions. Mitigate by using bulkier ligands (e.g., SPhos) .

Q. Table 2: Reactivity in Cross-Coupling Reactions

| Reaction Type | Catalyst | Conversion (%) | Major Byproduct |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂/SPhos | 65 | Biphenyl |

| Heck Coupling | PdCl₂(PPh₃)₂ | 42 | Styrene |

Q. What strategies mitigate hydrolysis of the silyl ether group during reactions?

Methodological Answer:

Q. Can computational models predict the compound’s behavior in catalytic systems?

Methodological Answer: Yes. Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) can predict:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.